9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one
Description
9-(4-(3-Chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a heterocyclic compound featuring a thiazinoquinazolinone core fused with a piperazine moiety substituted at the 4-position with a 3-chlorophenyl group. The thiazinoquinazolinone scaffold is a bicyclic system combining thiazine and quinazolinone rings, which are associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic effects .
Properties
IUPAC Name |
9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-16-3-1-4-17(14-16)25-8-10-26(11-9-25)20(28)15-5-6-18-19(13-15)24-22-27(21(18)29)7-2-12-30-22/h1,3-6,13-14H,2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBHYHLGKPEDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)N=C2SC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin receptors , specifically the 5-HT2A and 5-HT2C receptors . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
The compound acts as a partial agonist of the human 5-HT2A and 5-HT2C receptorsIt also acts as an antagonist of the human 5-HT2B receptors
Pharmacokinetics
The compound is metabolized in the liver, specifically by the CYP2D6 enzyme . Its elimination half-life ranges from 4 to 14 hours , indicating that it remains in the body for a significant period before being excreted. The compound is excreted in the urine.
Result of Action
The activation of the 5-HT2A and 5-HT2C receptors by this compound can lead to a variety of effects. It has been associated with psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also produce dysphoric, depressive, and anxiogenic effects in rodents and humans.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a thiazinoquinazolinone core, which is known for various biological activities. Its molecular formula is with a molecular weight of approximately 440.9 g/mol. The presence of the 3-chlorophenyl group and the piperazine moiety suggests potential interactions with neurotransmitter systems, particularly in relation to central nervous system (CNS) activity.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Dopaminergic Activity : The piperazine ring is commonly associated with dopaminergic receptor modulation, which may contribute to effects on mood and cognition.
- Serotonergic Activity : The chlorophenyl substitution may enhance binding affinity to serotonin receptors, potentially influencing anxiety and depression pathways.
- Antitumor Activity : Some thiazinoquinazolinones have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
Case Studies and Research Findings
- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry highlighted that similar compounds demonstrated significant antidepressant-like effects in animal models, suggesting that this compound could have therapeutic potential in treating depression-related disorders .
- Anticancer Properties : In vitro studies have shown that derivatives of thiazinoquinazolinones can inhibit cancer cell proliferation. For instance, compounds structurally related to 9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one were effective against various cancer cell lines by triggering apoptosis and cell cycle arrest .
- Neuropharmacological Studies : Research has indicated that compounds with similar piperazine structures can modulate neurotransmitter systems effectively. For example, in behavioral assays, these compounds showed anxiolytic effects comparable to standard treatments .
Data Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its thiazinoquinazolinone core and 3-chlorophenylpiperazine side chain. Below is a comparative analysis with similar derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Piperazine Substituent Effects: The 3-chlorophenyl group may confer stronger σ-receptor affinity compared to 2-fluorophenyl derivatives (e.g., pyridazinones in ), as chloro groups are more electron-withdrawing .
Biological Activity Trends: Isoxazoloquinazolinones exhibit higher anti-inflammatory activity than oxazino analogs, suggesting that heterocycle electronics and ring strain influence efficacy . The target compound’s thiazino core could occupy a middle ground in activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
